molecular formula C8H8O3<br>C6H8(CO)2O<br>C8H8O3 B155267 1,2,3,6-Tetrahydrophthalic anhydride CAS No. 85-43-8

1,2,3,6-Tetrahydrophthalic anhydride

Cat. No.: B155267
CAS No.: 85-43-8
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydrophthalic anhydride (THPA, CAS 85-43-8) is a cyclic anhydride with the molecular formula C₈H₈O₃ and a molecular mass of 152.15 g/mol . Its structure features a partially hydrogenated benzene ring with one double bond (cyclohexene ring) and two anhydride groups. THPA is widely used in synthesizing epoxy resins, plasticizers, insecticides, and heterocyclic compounds such as imides and quinazolines . Its reactivity stems from the electron-deficient double bond and the anhydride functionality, enabling Diels-Alder reactions, nucleophilic ring-opening, and copolymerization .

Chemical Reactions Analysis

1,2,3,6-Tetrahydrophthalic anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia and ethanol. Major products formed from these reactions include tetrahydrophthalic acid, amides, and esters .

Scientific Research Applications

Chemical Properties and Structure

1,2,3,6-Tetrahydrophthalic anhydride has the molecular formula C8H8O3C_8H_8O_3 and a molar mass of 152.14 g/mol. It exists in two isomeric forms and is characterized by a cyclic structure with two dehydrated carboxylic acid groups attached to adjacent carbon atoms.

Applications in Materials Science

1. Curing Agent for Epoxy Resins

  • THPA is widely used as a curing agent for epoxy resins. Its ability to react exothermically with epoxides facilitates the formation of cross-linked networks that enhance the mechanical properties of the final product. This application is crucial in the manufacturing of durable coatings and adhesives.

2. Modifier for Polystyrene

  • In the modification of polystyrene, THPA acts as a chemical modifier via Friedel-Crafts acylation. This process improves the thermal stability and mechanical properties of polystyrene, making it suitable for high-performance applications .

3. Production of Synthetic Resins

  • THPA serves as a base material for producing various synthetic resins including polyester, acrylic, and alkyd resins. These resins are essential in coatings, adhesives, and composite materials due to their excellent adhesion properties and resistance to environmental degradation .

Applications in Chemical Synthesis

1. Synthesis of Cyclic Compounds

  • THPA is utilized as a reactant in synthesizing cyclic diimides and tetrahydroisoindole derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical development .

2. Plasticizers and Hardening Agents

  • The compound functions as a plasticizer for plastics and hardeners for epoxy resins. This application enhances the flexibility and durability of plastic products used in various industries .

Case Studies

Study Application Findings
Case Study 1Curing Agent for Epoxy ResinsDemonstrated improved mechanical properties and thermal stability when THPA was used as a curing agent compared to traditional agents .
Case Study 2Modifier for PolystyreneShowed significant enhancement in thermal stability when polystyrene was modified with THPA through Friedel-Crafts acylation .
Case Study 3Synthesis of Tetrahydroisoindole DerivativesSuccessful synthesis of various derivatives that exhibited promising biological activity .

Safety Considerations

While THPA has numerous applications, it is essential to consider safety implications due to its corrosive nature and potential respiratory sensitization effects. Proper handling procedures must be followed to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydrophthalic anhydride involves its reactivity with various nucleophiles and electrophiles. It acts as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through its anhydride functional group. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalic Anhydride (PA)

  • Structural Difference : PA (C₈H₄O₃) lacks hydrogenation, retaining a fully aromatic benzene ring. THPA has four additional hydrogen atoms, introducing a cyclohexene ring .
  • Reactivity : PA is more reactive in electrophilic substitutions (e.g., sulfonation) due to aromaticity, while THPA’s cyclohexene ring enables regioselective Diels-Alder reactions .
  • Applications : PA is a precursor for phthalate plasticizers, while THPA is favored for epoxy hardeners due to reduced brittleness in cured resins .

3-Methyl-THPA (CAS 11070-44-3)

  • Structural Difference : A methyl group substitutes the cyclohexene ring at position 3 (C₉H₁₀O₃, MW 166.18) .
  • No significant data on thermal stability differences are reported .

3,4,5,6-Tetrahydrophthalic Anhydride (CAS 2426-02-0)

  • Reactivity : The absence of a double bond eliminates Diels-Alder reactivity. It is less prone to oxidation compared to THPA .
  • Applications : Primarily used in low-reactivity resin formulations where thermal stability outweighs the need for cross-linking .

Nadic Anhydride (NA, 3,6-Endomethylene-THPA)

  • Structural Difference : NA (C₉H₈O₃) contains an endomethylene bridge across positions 3 and 6, creating a bicyclic structure .
  • Properties : Higher melting point (164–165°C ) and improved thermal stability compared to THPA (mp ~99–102°C) .
  • Applications : NA is critical in high-performance aerospace composites due to its resistance to thermal degradation .

Tetrachlorophthalic Anhydride (CAS 117-08-8)

  • Structural Difference : Four chlorine atoms replace hydrogen atoms on the benzene ring (C₈Cl₄O₃) .
  • Impact : Chlorination increases molecular weight (MW 285.89) and enhances flame-retardant properties. However, it reduces solubility in polar solvents compared to THPA .
  • Applications : Used as a flame retardant in plastics and coatings, contrasting with THPA’s role in epoxy resins .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
THPA 85-43-8 C₈H₈O₃ 152.15 99–102 Epoxy resins, imides, insecticides
Phthalic Anhydride 85-44-9 C₈H₄O₃ 148.12 131–134 Plasticizers, dyes
3-Methyl-THPA 11070-44-3 C₉H₁₀O₃ 166.18 Not reported Specialty polymers
3,4,5,6-Tetrahydro PA 2426-02-0 C₈H₈O₃ 152.15 ~80–85 Low-reactivity resins
Nadic Anhydride 25134-21-8 C₉H₈O₃ 164.16 164–165 Aerospace composites
Tetrachlorophthalic Anh. 117-08-8 C₈Cl₄O₃ 285.89 254–256 Flame retardants

Table 2: Reactivity and Stability

Compound Key Reactivity Thermooxidative Stability
THPA Diels-Alder active; forms imides via amine/anhydride reactions Moderate; aromatizes under oxidative conditions
3-Methyl-THPA Reduced Diels-Alder activity due to steric hindrance Not reported
3,4,5,6-Tetrahydro PA No Diels-Alder activity; inert double bond High (fully saturated)
Nadic Anhydride High thermal stability; resistant to aromatization Excellent
Tetrachlorophthalic Anh. Electrophilic substitution at chlorine sites High (chlorine stabilizes)

Research Findings

  • Thermal Behavior : THPA-based polyimides exhibit improved thermooxidative stability compared to phthalic anhydride derivatives due to partial aromatization during curing, which reduces cross-linking but enhances oxidative resistance .
  • Biological Activity: THPA-derived imides and quinazoline-2,5-diones show promising antibacterial activity against E. coli and S. aureus, outperforming non-hydrogenated analogs like phthalimide .
  • Copolymerization : THPA copolymerizes with maleic anhydride to form oligomers with tunable cross-linking density, unlike fully saturated analogs (e.g., 3,4,5,6-Tetrahydro PA), which lack unsaturated bonds for polymerization .

Biological Activity

1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride widely used in organic synthesis and polymer chemistry. Its biological activities have garnered interest in recent years, particularly concerning its derivatives and their potential therapeutic applications. This article explores the biological activity of THPA, focusing on its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C8_8H8_8O3_3
  • CAS Number : 85-43-8
  • Melting Point : 101.4 °C
  • Solubility : 29.4 g/L in water at 20 °C
  • Density : 1.36 g/cm³ at 20 °C
  • Toxicity (LD50) : 5410 mg/kg (oral in rats) .

Synthesis of Derivatives

Recent studies have highlighted the synthesis of various derivatives of THPA, particularly amidrazone derivatives. These compounds have shown promising biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.
  • Anti-inflammatory Effects : Certain compounds demonstrated strong inhibition of pro-inflammatory cytokines (e.g., TNF-α) while promoting anti-inflammatory cytokines (e.g., IL-10) in human peripheral blood mononuclear cells (PBMC) .
  • Antiproliferative Activity : The antiproliferative effects were evaluated using phytohaemagglutinin-stimulated PBMC cultures, where some derivatives showed significant activity at higher concentrations .

Study on Amidrazone Derivatives

A study conducted by Paprocka et al. synthesized amidrazone derivatives from cis-1,2,3,6-tetrahydrophthalic anhydride and evaluated their biological activities. Key findings include:

  • Cytokine Production : The study found that five of the synthesized amidrazone derivatives significantly inhibited TNF-α production and elevated IL-10 levels in PBMC cultures stimulated by lipopolysaccharides (LPS) at concentrations of 10 and 50 µg/mL.
  • Minimal Inhibitory Concentrations (MIC) : The antimicrobial efficacy was assessed using the broth microdilution method, revealing potent activity against various bacterial strains .
Compound TypeActivity TypeEffective ConcentrationObservations
Amidrazone DerivativesAntimicrobialMIC values variedStrong inhibition against bacteria
Anti-inflammatory10 µg/mLSignificant TNF-α inhibition
AntiproliferativeHigh dosesNotable antiproliferative effects

Toxicity and Safety Profile

The toxicity profile of THPA indicates a relatively high LD50 value, suggesting low acute toxicity in mammals. However, it is classified as hazardous due to potential skin sensitization and respiratory irritation . Proper handling and safety measures are recommended when working with this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for THPA, and how do reaction conditions influence product purity?

THPA is typically synthesized via the Diels-Alder reaction between maleic anhydride and conjugated dienes (e.g., 1,3-butadiene). Key factors include temperature control (80–120°C), solvent selection (e.g., toluene or xylene), and catalyst use (Lewis acids like ZnCl₂). Post-synthesis purification involves recrystallization or vacuum distillation to remove unreacted maleic anhydride and byproducts. Impurities such as residual dienes or isomerized products (e.g., 3,4,5,6-tetrahydrophthalic anhydride) can arise if reaction kinetics are not optimized .

Q. How can structural elucidation of THPA derivatives be performed to confirm regioselectivity?

NMR spectroscopy (¹H and ¹³C) is critical for distinguishing THPA isomers. For example, the cis isomer (CAS 85-43-8) exhibits distinct olefinic proton signals (δ 5.6–6.0 ppm) and carboxonium group shifts (δ 2.8–3.2 ppm) compared to the trans variant. X-ray crystallography further resolves spatial arrangements of the cyclohexene ring and anhydride moieties, particularly for substituted derivatives like 3-methoxy-THPA .

Q. What analytical methods are recommended for quantifying THPA in complex matrices?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is optimal for quantifying THPA in polymer blends or reaction mixtures. Calibration curves using internal standards (e.g., phthalic anhydride) account for matrix effects. For thermally labile samples, HPLC with UV detection (λ = 210 nm) avoids decomposition during analysis .

Advanced Research Questions

Q. How does THPA participate in terpolymerization with epoxides and CO₂, and what catalytic systems enhance selectivity?

THPA acts as a third monomer in Zn(II)- or Co(III)-catalyzed terpolymerization with epoxides (e.g., cyclohexene oxide) and CO₂. The Zn(II)-β-diiminate system achieves >90% THPA incorporation, forming poly(ester-b-carbonate) block copolymers. Kinetic studies reveal THPA’s electron-deficient anhydride group accelerates alternating copolymerization, while steric hindrance in tricyclic analogues (e.g., BCA1) reduces reactivity .

Q. What mechanistic insights explain THPA’s protonation behavior in superacidic environments?

In magic acid (HSO₃F-SbF₅) at −80°C, THPA undergoes double-bond protonation, forming carboxonium ions (COOH²⁺) and cleaving the anhydride ring. NMR studies show complete loss of olefinic protons (δ 5.6–6.0 ppm) and new resonances at δ 8.2–8.5 ppm, indicative of carbocation intermediates. Competing pathways (e.g., ring-opening vs. stabilization) depend on acid strength and temperature .

Q. How do substituents on THPA influence its thermolysis kinetics in polyimide synthesis?

Substituents like 3-phenyl or 3-methoxy groups alter aromatization and cross-linking rates during polyimide formation. Thermolysis (204–371°C) of THPA-end-capped polyimides with methylenedianiline follows pseudo-first-order kinetics (Eₐ ≈ 120 kJ/mol). Oxidative conditions favor aromatization (via radical intermediates), increasing thermo-oxidative stability but reducing mechanical flexibility due to reduced cross-link density .

Q. What kinetic models describe THPA hydrogenation to hexahydrophthalic anhydride (HHPA)?

Over Ni/SiO₂ catalysts, THPA hydrogenation follows a Langmuir-Hinshelwood mechanism:

  • Rate = k·P_H₂^0.5·[THPA]
    The reaction is first-order in THPA concentration and half-order in H₂ pressure, with an activation energy of 45–55 kJ/mol. Competitive adsorption of THPA and H₂ on Ni sites limits rate at high pressures (>5 MPa) .

Q. Material Science Applications

Q. How does THPA improve epoxy resin performance in graphene-reinforced composites?

THPA serves as a curing agent for epoxy resins, enhancing cross-linking density and thermal stability (T_g > 150°C). In graphene composites, it improves interfacial adhesion via π-π interactions between the cyclohexene ring and graphene sheets, increasing tensile strength by 30–40% compared to phthalic anhydride-cured systems .

Q. What role does THPA play in synthesizing oxidation-resistant polyimides?

As an end cap, THPA reduces chain mobility and oxidative degradation. During thermolysis, its partial aromatization forms protective char layers, lowering mass loss rates (TGA: <5% at 400°C in air). Substituted derivatives (e.g., 3-trimethylsilyloxy-THPA) further inhibit radical propagation .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting THPA isomer ratios in Diels-Alder reactions?

Discrepancies arise from solvent polarity (nonpolar solvents favor cis isomers) and diene conformation (s-cis vs. s-trans). Computational modeling (DFT at B3LYP/6-311+G**) shows the cis isomer is thermodynamically favored (ΔG ≈ −8 kJ/mol), but kinetic control under low temperatures (<100°C) can trap trans intermediates .

Properties

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2
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InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
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Molecular Formula

C8H8O3, Array
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DSSTOX Substance ID

DTXSID3026516
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Molecular Weight

152.15 g/mol
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Physical Description

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER.
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
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Boiling Point

at 6.7kPa: 195 °C
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Flash Point

315 °F (157 °C) Open cup, 157 °C o.c.
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Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction
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Density

1.20 at 105 °C, 1.4 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1
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Color/Form

White crystalline powder

CAS No.

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6
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Record name 1,2,3,6-Tetrahydrophthalic anhydride
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Record name Tetrahydrophthalic anhydride
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Record name TETRAHYDROPHTHALIC ANHYDRIDE
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Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C
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Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 3
Reactant of Route 3
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 4
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 5
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 6
1,2,3,6-Tetrahydrophthalic anhydride

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